Mal-PEG1-Boc

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

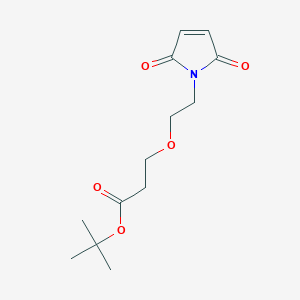

tert-butyl 3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)6-8-18-9-7-14-10(15)4-5-11(14)16/h4-5H,6-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNQRZMVQPRONS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCN1C(=O)C=CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Mal-PEG1-Boc

An In-depth Technical Guide to Mal-PEG1-Boc Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heterobifunctional crosslinker that plays a crucial role in bioconjugation and drug delivery system development. It is composed of three key functional moieties: a maleimide (B117702) group, a single polyethylene (B3416737) glycol (PEG) unit, and a tert-butyloxycarbonyl (Boc) protected carboxyl group. This unique combination allows for the sequential and controlled conjugation of different molecules. The maleimide end reacts specifically with thiol groups, commonly found in cysteine residues of proteins and peptides, while the Boc-protected end provides a latent carboxylic acid that can be deprotected for subsequent reactions, such as amide bond formation with amine-containing molecules. The short PEG linker enhances solubility in aqueous media and provides a defined spacer arm between the conjugated molecules.

Core Chemical Structure and Functional Components

The chemical structure of this compound is defined by the covalent linkage of its three primary components. The systematic IUPAC name for this compound is tert-butyl 3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoate [1].

-

Maleimide (Mal) Group : This functional group is a derivative of maleic acid and is highly reactive towards sulfhydryl (thiol) groups (-SH). The reaction, a Michael addition, proceeds readily at neutral pH (6.5-7.5) to form a stable, covalent thioether bond. This specificity makes the maleimide group ideal for site-specific modification of proteins, antibodies, and other biomolecules that contain accessible cysteine residues[][3].

-

PEG1 Linker : The "PEG1" designation refers to a short spacer containing a single PEG-like unit. Specifically, the linker in this molecule is an ethoxypropanoate chain (-CH₂-CH₂-O-CH₂-CH₂-CO-). This hydrophilic spacer arm separates the maleimide group from the Boc-protected carboxyl group, which can help to reduce steric hindrance during conjugation reactions. Furthermore, the PEG element improves the overall water solubility of the molecule and the resulting conjugates[4].

-

Boc-Protected Carboxyl Group : The molecule terminates in a tert-butyl ester. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for a carboxylic acid. This ester is stable under a variety of conditions but can be selectively cleaved (deprotected) under moderately acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal a terminal carboxylic acid (-COOH)[5]. This newly exposed functional group can then be activated to react with primary amines, forming stable amide bonds.

The combination of a thiol-reactive group at one end and a protected, amine-reactive precursor at the other makes this compound a valuable tool for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs)[6][7].

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | tert-butyl 3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoate | [1] |

| CAS Number | 810677-16-8 | [1] |

| Chemical Formula | C₁₃H₁₉NO₅ | Derived from structure |

| Molecular Weight | 269.29 g/mol | Derived from formula |

| Canonical SMILES | CC(C)(C)OC(=O)CCOCCN1C(=O)C=CC1=O | [1] |

Visualization of Chemical Structure

The logical flow and connectivity of the functional groups within this compound are illustrated in the diagram below.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 3. medkoo.com [medkoo.com]

- 4. Mal-PEG1-NHS ester, 1807518-72-4 | BroadPharm [broadpharm.com]

- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 6. Mal-PEG-NH-Boc | AxisPharm [axispharm.com]

- 7. PEG Maleimide, Mal-PEG, Maleimide PEG - Maleimide linkers | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Synthesis and Purification of Mal-PEG1-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Mal-PEG1-Boc (tert-butyl (2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethylcarbamate), a heterobifunctional linker critical in bioconjugation and drug development. The document outlines a detailed, two-step synthetic protocol, purification methodologies, and characterization data, presented in a clear and structured format to facilitate practical application in a laboratory setting.

Overview and Applications

This compound is a valuable crosslinker featuring a maleimide (B117702) group for thiol-reactive conjugation and a Boc-protected amine for subsequent deprotection and further functionalization. The short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides a defined distance between conjugated molecules. This linker is frequently employed in the construction of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic agents where precise control over conjugation chemistry is paramount.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a maleamic acid intermediate by reacting a mono-Boc-protected diamine with maleic anhydride (B1165640). The second step is the cyclodehydration of the maleamic acid to the final maleimide product.

Experimental Protocols

Step 1: Synthesis of N-(2-(tert-butoxycarbonylamino)ethyl)maleamic acid

This step involves the reaction of N-Boc-ethylenediamine with maleic anhydride to form the corresponding maleamic acid.

-

Materials:

-

N-Boc-ethylenediamine

-

Maleic anhydride

-

Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 equivalent) in anhydrous diethyl ether or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of N-Boc-ethylenediamine (1.0 equivalent) in the same anhydrous solvent to the cooled maleic anhydride solution over 30-60 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The product, N-(2-(tert-butoxycarbonylamino)ethyl)maleamic acid, often precipitates as a white solid.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Step 2: Synthesis of this compound (N-(2-(tert-butoxycarbonylamino)ethyl)maleimide)

This step involves the cyclodehydration of the maleamic acid intermediate using a dehydrating agent, typically acetic anhydride, with a catalyst. This method is adapted from a well-established procedure for the synthesis of N-substituted maleimides.[1]

-

Materials:

-

N-(2-(tert-butoxycarbonylamino)ethyl)maleamic acid

-

Acetic anhydride

-

Anhydrous sodium acetate (B1210297)

-

Ice-cold water

-

Petroleum ether or hexane (B92381)

-

-

Procedure:

-

In a flask, combine the dried N-(2-(tert-butoxycarbonylamino)ethyl)maleamic acid (1.0 equivalent), anhydrous sodium acetate (0.2-0.5 equivalents), and acetic anhydride (2-3 equivalents).

-

Heat the mixture with stirring to 60-80 °C for 1-2 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture slowly into a beaker of vigorously stirred ice-cold water to precipitate the crude product and hydrolyze the excess acetic anhydride.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with cold water, followed by a wash with cold petroleum ether or hexane to remove residual impurities.

-

Dry the crude product under vacuum.

-

Synthesis Workflow Diagram

Caption: A schematic overview of the two-step synthesis and subsequent purification of this compound.

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, by-products, and residual reagents. Flash column chromatography on silica gel is the most effective method for obtaining high-purity this compound.

Experimental Protocol for Purification

-

Materials and Equipment:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Eluent: Ethyl acetate/Hexane mixture

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

-

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent mixture (e.g., 20% ethyl acetate in hexane).

-

Column Packing: Pack the chromatography column with the silica gel slurry, ensuring an even and compact bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the packed column. Alternatively, for "wet loading," dissolve the crude product in a minimal volume of the initial eluent and load it directly onto the column.

-

Elution: Begin eluting the column with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., from 20% to 50% ethyl acetate in hexane) to facilitate the separation of the product from impurities.

-

Fraction Collection: Collect fractions and monitor the separation using TLC. The desired product, this compound, will have a specific retention factor (Rf) value.

-

Product Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid.

-

Logical Diagram for Purification

Caption: A logical flowchart illustrating the key steps in the purification of this compound via column chromatography.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H18N2O5 |

| Molecular Weight | 270.28 g/mol |

| Appearance | White to off-white solid |

| Purity (Typical) | >95% (after chromatography) |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Step | Reactants | Key Conditions | Expected Yield |

| 1. Maleamic Acid Formation | N-Boc-ethylenediamine, Maleic anhydride | Anhydrous solvent, 0 °C to RT, 2-4 hours | 90-98% |

| 2. Cyclodehydration | Maleamic acid intermediate, Acetic anhydride, NaOAc | 60-80 °C, 1-2 hours | 70-85% |

| Overall Yield (after purification) | - | - | 60-80% |

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the maleimide protons (a singlet around δ 6.7 ppm), the methylene (B1212753) protons of the PEG linker, and the tert-butyl protons of the Boc group (a singlet around δ 1.4 ppm).

-

13C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the maleimide and the carbamate, the vinyl carbons of the maleimide, the carbons of the PEG linker, and the carbons of the Boc protecting group.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the compound. The expected [M+H]+ ion would be observed at m/z 271.13.

-

-

Purity Analysis:

-

High-performance liquid chromatography (HPLC) can be used to assess the purity of the final product.

-

This guide provides a robust framework for the successful synthesis and purification of this compound. Researchers should always adhere to standard laboratory safety practices when handling the chemicals involved. The specific reaction conditions and purification parameters may require minor optimization based on the scale of the synthesis and the specific equipment used.

References

The Indispensable Role of the Boc Protecting Group in Modern Chemical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex molecules. Its widespread adoption stems from its unique combination of stability under a range of conditions and its facile, selective removal under mild acidic conditions. This guide provides a comprehensive technical overview of the Boc group, detailing its reaction mechanisms, applications, and the experimental protocols crucial for its successful implementation.

Core Principles of the Boc Protecting Group

The Boc group is primarily used to protect amines by converting them into carbamates.[1][2] This transformation temporarily masks the nucleophilicity and basicity of the amine, preventing it from participating in undesired side reactions during a multi-step synthesis.[2] The Boc group's steric bulk also contributes to its protective function. A key feature of Boc is its acid lability, allowing for its removal under conditions that often leave other protecting groups, such as the base-labile Fmoc or the hydrogenolysis-cleavable Cbz, intact.[1][3] This orthogonality is a critical concept in complex synthetic strategies.[3][4]

Mechanism of Boc Protection and Deprotection

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) ((Boc)₂O).[1][5] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of the anhydride.[6][7] This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts carbon dioxide and tert-butanol. The reaction can be performed with or without a base, though bases like triethylamine (B128534) (TEA), diisopropylethylamine (DIEA), or sodium hydroxide (B78521) are often used to neutralize the protonated amine intermediate and drive the reaction to completion.[8]

Mechanism of Boc protection of an amine using (Boc)₂O.

The removal of the Boc group is typically achieved under acidic conditions.[1][9] Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in an organic solvent, are commonly employed.[7][10] The mechanism involves the protonation of the carbamate's carbonyl oxygen.[9] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[7][9] The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[7] The tert-butyl cation can potentially alkylate nucleophilic residues, so scavengers like anisole (B1667542) or thioanisole (B89551) are sometimes added to prevent these side reactions.[10][11]

Acid-catalyzed deprotection of a Boc-protected amine.

Applications in Chemical Synthesis

The Boc group has been instrumental in the development of solid-phase peptide synthesis (SPPS), a technique that revolutionized the synthesis of peptides.[12][13] In the traditional Boc/Bzl SPPS strategy, the N-terminus of the growing peptide chain is protected with the acid-labile Boc group, while side-chain functional groups are protected with more acid-stable groups, typically benzyl-based ethers, esters, and carbamates.[14][15] The synthesis proceeds by anchoring the first Boc-protected amino acid to a solid support.[16] Each cycle of amino acid addition involves the deprotection of the N-terminal Boc group with TFA, neutralization with a base like DIEA, and then coupling of the next Boc-protected amino acid.[13][14] At the end of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF).[13][17]

Workflow for Solid-Phase Peptide Synthesis using Boc protection.

Beyond peptide synthesis, the Boc group is extensively used in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2][18] It provides a robust method for protecting primary and secondary amines during various transformations, such as the formation of carbon-carbon bonds, oxidations, reductions, and the introduction of other functional groups.[18][19] The mild conditions required for its removal make it compatible with a wide array of sensitive functional groups present in drug candidates.[2] For instance, intermediates like (2S,3S)-1,2-Epoxy-3-(Boc-Amino)-4-Phenylbutane are crucial building blocks in the synthesis of antiviral agents, where the Boc group allows for precise chemical manipulations at other parts of the molecule.[18]

Quantitative Data Summary

The efficiency of Boc protection and deprotection can vary depending on the substrate and reaction conditions. The following tables summarize typical conditions and outcomes.

Table 1: Representative Conditions for Boc Protection of Amines

| Substrate Type | Reagent | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aliphatic Amine | (Boc)₂O (1.5) | TEA (1.5) | THF/H₂O | 0 - RT | 4 - 6 | >90 | [20] |

| Aromatic Amine | (Boc)₂O (1.1) | DMAP (cat.) | CH₃CN | RT | 2 - 4 | ~95 | [10] |

| Amino Acid | (Boc)₂O (1.1) | TEA (1.5) | Dioxane/H₂O | RT | 2 - 3 | Excellent | [21] |

| Solvent-Free | (Boc)₂O (1.05) | Iodine (cat.) | None | RT | 0.5 - 2 | 90-98 | [22] |

Table 2: Common Conditions for Boc Deprotection

| Substrate Type | Reagent | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| N-Boc Aliphatic Amine | 3 M HCl | Ethyl Acetate | RT | 30 min | Quantitative | [10] |

| N-Boc Aromatic Amine | 50% TFA | DCM | RT | 1 - 2 h | >95 | [23] |

| Peptide on Resin | 50% TFA | DCM | RT | 20 - 30 min | Quantitative | [24] |

| Acid-Sensitive Substrate | Oxalyl Chloride (3 eq) | Methanol | RT | 1 - 4 h | up to 90 | [25] |

| Thermal (Flow) | None | Methanol | 230 | 45 min | 73-90 | [26] |

Experimental Protocols

-

Preparation : In a round-bottom flask, dissolve the amine (1.0 equiv.) in a suitable solvent such as a 1:1 mixture of THF and water (approximately 10 mL per mmol of amine).[20]

-

Cooling : Cool the solution to 0 °C in an ice bath.

-

Reagent Addition : Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equiv.) to the solution, followed by the dropwise addition of a base such as triethylamine (TEA, 1.5 equiv.).[20]

-

Reaction : Allow the reaction mixture to stir at 0 °C for at least 2 hours and then warm to room temperature, stirring for an additional 4-6 hours.[20]

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up : Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

-

Preparation : Dissolve the N-Boc protected compound (1.0 equiv.) in dichloromethane (DCM, approximately 10-20 mL per mmol).[23]

-

Reagent Addition : To the solution, add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[23] For example, add an equal volume of TFA to the DCM solution for a 50% mixture.

-

Reaction : Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC. The evolution of CO₂ gas may be observed.

-

Work-up : Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

-

Isolation : The resulting product is the amine salt (e.g., trifluoroacetate (B77799) salt). It can be used directly in the next step or neutralized with a base and extracted to yield the free amine.

-

Swelling : Swell the peptide-resin in dichloromethane (DCM).

-

Pre-wash : Treat the resin with a solution of 50% TFA in DCM for approximately 5 minutes.[24]

-

Deprotection : Filter and add a fresh portion of 50% TFA in DCM (approximately 10 mL per gram of resin) and agitate for 20-25 minutes at room temperature.[24]

-

Washing : Filter the deprotection solution and wash the resin thoroughly with DCM (3x) and then isopropanol (B130326) (IPA) (2x) to remove residual TFA.[24]

-

Neutralization : Before the next coupling step, neutralize the resulting TFA salt on the resin by washing with a solution of 5-10% DIEA in DCM (3x).[14]

Conclusion

The Boc protecting group remains an invaluable tool in chemical synthesis due to its reliability, ease of use, and favorable chemical properties. Its stability to basic and nucleophilic conditions, combined with its clean removal under mild acidic conditions, provides a robust strategy for the protection of amines. A thorough understanding of its mechanisms, applications, and the specific experimental conditions for its introduction and cleavage is essential for researchers, scientists, and drug development professionals aiming to design and execute efficient and successful synthetic routes for complex molecules.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. genscript.com [genscript.com]

- 3. benchchem.com [benchchem.com]

- 4. Protective Groups [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]

- 12. fiveable.me [fiveable.me]

- 13. csbio.com [csbio.com]

- 14. peptide.com [peptide.com]

- 15. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

- 17. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. Boc | BroadPharm [broadpharm.com]

- 20. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 21. peptide.com [peptide.com]

- 22. Boc-Protected Amino Groups [organic-chemistry.org]

- 23. Boc Deprotection - TFA [commonorganicchemistry.com]

- 24. chempep.com [chempep.com]

- 25. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Heterobifunctional Crosslinkers for Protein Studies

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinkers are powerful reagents used to covalently link two different biomolecules, providing invaluable insights into protein-protein interactions, protein structure, and the development of novel therapeutics such as antibody-drug conjugates (ADCs). Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers have two distinct reactive moieties.[1] This unique feature allows for controlled, sequential conjugation, minimizing the formation of undesirable homodimers and polymers.[1][2][3] This guide provides a comprehensive overview of the core principles, practical applications, and detailed methodologies for utilizing these versatile tools in protein studies.

Core Concepts of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are characterized by three key components: two different reactive groups and a spacer arm that connects them. The choice of reactive groups determines the target functional groups on the proteins to be linked, while the spacer arm's length and composition can influence the efficiency and properties of the resulting conjugate.

Classification by Reactive Groups

Heterobifunctional crosslinkers are broadly classified based on the functional groups they target. Common reactive groups include:

-

Amine-Reactive Groups: These primarily target the primary amines found in the side chain of lysine (B10760008) residues and the N-terminus of proteins. N-hydroxysuccinimide (NHS) esters are the most common amine-reactive group, forming stable amide bonds.[1]

-

Sulfhydryl-Reactive Groups: These specifically react with the sulfhydryl (thiol) groups of cysteine residues. Maleimides are a widely used sulfhydryl-reactive group, forming stable thioether bonds.[1]

-

Photoreactive Groups: These groups, such as diazirines and phenyl azides, are inert until activated by UV light.[1] Upon activation, they can react non-specifically with nearby molecules, making them ideal for capturing transient or weak interactions.[1]

-

Carbonyl-Reactive Groups: Hydrazides are a common example, reacting with aldehydes and ketones to form hydrazone linkages.

The combination of these reactive groups in a single molecule allows for highly specific and controlled crosslinking strategies. For instance, an amine-reactive group can be used to first attach the crosslinker to one protein, followed by the reaction of the second reactive group with a different protein.

The Role of the Spacer Arm

The spacer arm connecting the two reactive ends of a crosslinker plays a crucial role in the conjugation process.[4] Its length can be varied to bridge different distances between interacting proteins, which is particularly important for studying protein complexes and overcoming steric hindrance.[4][5][6][7] The composition of the spacer arm can also be modified to enhance solubility or introduce cleavable sites.

-

Cleavable vs. Non-Cleavable Crosslinkers: Cleavable crosslinkers contain linkages (e.g., disulfide bonds) that can be broken under specific conditions, such as reduction. This allows for the separation of the crosslinked proteins, which is advantageous for downstream analysis like mass spectrometry. Non-cleavable crosslinkers form more stable bonds and are often used when the integrity of the conjugate is paramount, as in the case of some antibody-drug conjugates.[8]

Quantitative Data of Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is critical for the success of any protein study. The following table summarizes the key quantitative data for several commonly used heterobifunctional crosslinkers to facilitate comparison and experimental design.

| Crosslinker | Abbreviation | Reactive Groups | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Cleavable? | Key Feature |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | NHS ester, Maleimide (B117702) | 8.3 | 334.32 | No | Cyclohexane bridge provides stability to the maleimide group.[2][4] |

| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 8.3 | 436.37 | No | Water-soluble version of SMCC, ideal for cell surface crosslinking.[9][10][11] |

| Succinimidyl 4-(p-maleimidophenyl)butyrate | SMPB | NHS ester, Maleimide | 11.6 | 382.35 | No | Longer spacer arm than SMCC. |

| N-Hydroxysuccinimidyl-4-azidosalicylic acid | NHS-ASA | NHS ester, Phenyl azide | 9.2 | 290.22 | No | Photoreactive, allowing for covalent capture of transient interactions.[1] |

| Succinimidyl 4,4'-azipentanoate | SDA | NHS ester, Diazirine | 3.9 | 225.20 | No | Short, photoreactive crosslinker for high-resolution structural studies.[12][13] |

| N-Succinimidyl (4-iodoacetyl)aminobenzoate | SIAB | NHS ester, Iodoacetamide | 10.6 | 402.14 | No | Iodoacetamide group is another type of sulfhydryl-reactive moiety. |

| Dithiobis(succinimidyl propionate) | DSP | NHS ester, NHS ester (cleavable disulfide) | 12.0 | 404.42 | Yes (Disulfide) | Homobifunctional but included for its cleavable nature, useful in Co-IP.[14] |

Experimental Protocols

The following sections provide detailed methodologies for common applications of heterobifunctional crosslinkers in protein studies.

Protocol 1: Two-Step Protein-Protein Conjugation using SMCC

This protocol describes the conjugation of two proteins, one with accessible primary amines (Protein A) and the other with accessible sulfhydryl groups (Protein B), using the non-cleavable, amine-to-sulfhydryl crosslinker SMCC.

Materials:

-

Protein A (in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Protein B (with free sulfhydryls)

-

SMCC crosslinker

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer A (e.g., PBS, pH 7.2-7.5)

-

Desalting column

-

Reducing agent (e.g., TCEP), if Protein B has disulfide bonds

-

Quenching reagent (e.g., cysteine or 2-mercaptoethanol)

Procedure:

-

Preparation of SMCC Stock Solution: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a final concentration of 10-20 mM. SMCC is moisture-sensitive, so it is crucial to use a dry solvent and equilibrate the vial to room temperature before opening.[15]

-

Activation of Protein A with SMCC:

-

Removal of Excess SMCC:

-

Preparation of Protein B (if necessary):

-

If Protein B contains disulfide bonds, reduce them using a suitable reducing agent like TCEP. Remove the reducing agent using a desalting column.

-

-

Conjugation of Activated Protein A to Protein B:

-

Immediately combine the maleimide-activated Protein A with Protein B in a desired molar ratio.

-

Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[17]

-

-

Quenching the Reaction (Optional):

-

Purification and Analysis:

-

Purify the final protein-protein conjugate using techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography.

-

Analyze the conjugation efficiency by SDS-PAGE, where the formation of a higher molecular weight band corresponding to the conjugate will be visible.[17]

-

Protocol 2: Co-Immunoprecipitation (Co-IP) with In Vivo Crosslinking

This protocol describes a method to identify protein-protein interactions within a cellular context by first crosslinking interacting proteins in living cells before cell lysis and immunoprecipitation.

Materials:

-

Cultured cells expressing the protein of interest ("bait" protein)

-

Membrane-permeable, cleavable crosslinker (e.g., DSP) or a non-cleavable crosslinker

-

Phosphate-Buffered Saline (PBS)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 0.2 M glycine)[14]

-

Cell lysis buffer (non-denaturing, e.g., RIPA buffer without SDS)

-

Antibody specific to the bait protein

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

-

Reducing agent (e.g., DTT or β-mercaptoethanol) if a disulfide-containing cleavable crosslinker was used.

Procedure:

-

In Vivo Crosslinking:

-

Wash cultured cells with ice-cold PBS.

-

Incubate the cells with the crosslinking reagent (e.g., 1-2 mM DSP in PBS) for 30 minutes at room temperature or 4°C.[14] The optimal concentration and time should be empirically determined.

-

-

Quenching the Crosslinking Reaction:

-

Stop the reaction by adding quenching buffer and incubating for 15 minutes at room temperature.[14]

-

-

Cell Lysis:

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody against the bait protein for 1-4 hours or overnight at 4°C.

-

Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads using an appropriate elution buffer.

-

If a cleavable crosslinker was used, the crosslinks can be cleaved by adding a reducing agent to the elution buffer and heating.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting to detect the "prey" protein that co-immunoprecipitated with the "bait" protein. Alternatively, the eluted proteins can be identified by mass spectrometry.

-

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.

Experimental Workflow for Two-Step Protein Conjugation

References

- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 2. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]

- 3. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]

- 4. benchchem.com [benchchem.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. cyanagen.com [cyanagen.com]

- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 8. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfo-SMCC crosslinker — CF Plus Chemicals [cfplus.cz]

- 10. Sulfo-SMCC Crosslinker 100 mg CAS # 92921-24-9 - Sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) - ProteoChem [proteochem.com]

- 11. Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), No-Weigh™ Format - FAQs [thermofisher.com]

- 12. Photolytic Crosslinking to Probe Protein-Protein and Protein-Matrix Interactions In Lyophilized Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Cross-linking, Immunoprecipitation and Proteomic Analysis to Identify Interacting Proteins in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. proteochem.com [proteochem.com]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. benchchem.com [benchchem.com]

The Versatility of Mal-PEG1-Boc in Medical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Mal-PEG1-Boc, has emerged as a critical tool in medical research, enabling the precise construction of complex bioconjugates for a range of applications, from targeted cancer therapy to regenerative medicine. This technical guide provides an in-depth overview of the core applications of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate its adoption and use in the laboratory.

Core Properties and Reactivity of this compound

This compound, or tert-butyl (1-maleimido-2-oxo-7,10-dioxa-3-azatridecan-13-yl)carbamate, is a PEGylated linker possessing two distinct reactive moieties: a maleimide (B117702) group and a Boc-protected amine. The maleimide group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, readily forming stable thioether bonds under mild physiological conditions (pH 6.5-7.5).[][] This selective reactivity is approximately 1,000 times faster with thiols than with amines at neutral pH, allowing for precise bioconjugation.[3] The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine provides a stable shield that can be efficiently removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions.[4] The short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugates, reduces steric hindrance, and can improve pharmacokinetic properties.[][5][]

Applications in Antibody-Drug Conjugates (ADCs)

Mal-PEG linkers are instrumental in the development of ADCs, which are designed to deliver potent cytotoxic drugs specifically to cancer cells.[][7][8] The maleimide group allows for the site-specific conjugation of the linker-drug complex to cysteine residues on a monoclonal antibody.[7]

Quantitative Data for ADC Applications

| Parameter | Value | Context | Reference |

| EC50 | 135.6 - 250.7 pM | Binding affinity of ZHER2:2891 affibody-MMAE conjugates with varying PEG linkers to the HER2 receptor. | [9] |

| Drug-to-Antibody Ratio (DAR) Loss | ~100% accounted for by enzymatic release | In a plasma stability assay of a trastuzumab-mcVC-PABC-Auristatin ADC over 144 hours, the loss of DAR was primarily due to enzymatic cleavage. | [10][11] |

| Linker-Payload Transfer | Additional 1347 Da on serum albumin | After 144 hours in plasma, the deconjugated maleimide-containing linker-payload was found to form an adduct with serum albumin.[10][11] | [10][11] |

Experimental Protocol: ADC Synthesis using a Maleimide-PEG Linker

This protocol outlines the general steps for conjugating a maleimide-functionalized drug linker to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a thiol-free buffer (e.g., PBS, pH 7.2)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Mal-PEG-Drug construct

-

Conjugation buffer: PBS, pH 7.0-7.5, degassed

-

Quenching reagent: N-ethylmaleimide or L-cysteine

-

Purification system: Size exclusion chromatography (SEC) or dialysis

Procedure:

-

Antibody Reduction:

-

Dissolve the mAb in conjugation buffer to a concentration of 1-10 mg/mL.

-

Add a 10- to 50-fold molar excess of TCEP to the antibody solution to reduce interchain disulfide bonds.

-

Incubate for 30-60 minutes at room temperature.[3] If using DTT, the excess must be removed by dialysis prior to conjugation.[12]

-

-

Conjugation:

-

Dissolve the Mal-PEG-Drug construct in an appropriate solvent (e.g., DMSO).

-

Add the Mal-PEG-Drug solution to the reduced antibody solution. A 10- to 20-fold molar excess of the maleimide construct over the antibody is a common starting point.[13]

-

Gently mix and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.[13]

-

-

Quenching (Optional):

-

To stop the reaction, add a molar excess of a quenching reagent like N-ethylmaleimide to cap any unreacted thiol groups on the antibody, or L-cysteine to react with excess maleimide linker.[]

-

-

Purification:

-

Purify the resulting ADC using size exclusion chromatography or dialysis to remove excess reagents and unconjugated drug-linker.[13]

-

-

Characterization:

Visualizing ADC Synthesis and Action

References

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. creativepegworks.com [creativepegworks.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 13. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to Labeling with Mal-PEG1-Boc: Core Principles and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of Mal-PEG1-Boc, a heterobifunctional crosslinker widely utilized in bioconjugation. Designed for professionals in research and drug development, this document details the chemical properties, reaction mechanisms, and optimized protocols for the effective labeling of biomolecules.

Introduction to this compound

This compound is a versatile tool in bioconjugation, featuring a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This unique structure allows for a two-stage conjugation strategy. The maleimide group enables the covalent attachment to thiol-containing molecules, such as cysteine residues in proteins and peptides, through a Michael addition reaction. The PEG spacer enhances solubility and reduces steric hindrance. The Boc-protected amine provides a latent reactive site that can be deprotected under acidic conditions to reveal a primary amine, which can then be used for subsequent modifications.

Physicochemical Properties

A thorough understanding of the properties of this compound is essential for its effective application.

| Property | Value |

| Molecular Formula | C13H19NO5 |

| Molecular Weight | 269.29 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like DMSO and DMF |

| Purity | Typically >95% |

| Storage | Store at -20°C, desiccated and protected from light |

The Thiol-Maleimide Reaction: A Covalent Labeling Strategy

The core of this compound's utility lies in the highly specific and efficient reaction between its maleimide group and a thiol (sulfhydryl) group.

Reaction Mechanism

The labeling reaction proceeds via a Michael addition of the sulfhydryl group of a cysteine residue to the carbon-carbon double bond of the maleimide ring. This reaction is highly specific for thiols within a pH range of 6.5-7.5, forming a stable, covalent thioether bond.[1] At pH values above 7.5, the maleimide group can exhibit some reactivity towards primary amines (e.g., lysine (B10760008) residues), and the rate of hydrolysis of the maleimide group also increases.[1]

Optimizing Reaction Conditions

The success of the thiol-maleimide conjugation is highly dependent on the careful control of several key parameters.

The pH of the reaction buffer is a critical factor influencing both the rate and selectivity of the conjugation.[1]

| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |

| < 6.5 | Slow | High | - |

| 6.5 - 7.5 | Optimal | High | Minimal |

| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |

Table 1: Effect of pH on Thiol-Maleimide Reaction Characteristics.[1]

A molar excess of the maleimide-containing reagent is generally used to drive the reaction to completion. The optimal ratio is system-dependent and should be determined empirically.

| Biomolecule | Maleimide Reagent | Maleimide:Biomolecule Molar Ratio | Conjugation Efficiency / DAR | Reference |

| cRGDfK (cyclic peptide) | Maleimide-functionalized nanoparticles | 2:1 | 84 ± 4% | [2][3] |

| 11A4 (nanobody) | Maleimide-functionalized nanoparticles | 5:1 | 58 ± 12% | [2][3] |

| Protein Standards | BODIPY™ FL-Mal | 50-100:1 (over Cys) | Saturation of available Cys | [4] |

| IgG | CF® Dye Maleimide | 10-20:1 | Optimal for antibodies | [5] |

Table 2: Examples of Molar Ratios and Conjugation Efficiencies from the Literature.

Reactions are typically performed at room temperature (20-25°C) for 2 hours or at 4°C overnight.[6] Lower temperatures are recommended for sensitive proteins to minimize degradation.[1]

Stability of the Thioether Bond

While the thioether bond formed is generally stable, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in biological systems.[7] This can lead to the transfer of the label to other molecules. Hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether can prevent this reversal.[7]

| Conjugate | Stability in Human Plasma (72h at 37°C) | Reference |

| LC-V205C maleimide conjugate | ~80% of fluorescent label maintained | [8][9] |

| Fc-S396C maleimide conjugate | ~20% of fluorescent label remained intact | [8][9] |

| Maleamic acid conjugate | Completely stable over 7 days | [10] |

| Sulfone conjugate | Less dependent on conjugation site and more stable than maleimide | [8][9] |

Table 3: Comparative Stability of Maleimide and Other Conjugates in Human Plasma.

Experimental Protocols

Protocol for Labeling a Protein with this compound

This protocol provides a general procedure for labeling a thiol-containing protein.

Materials:

-

Protein to be labeled

-

This compound

-

Degassed, amine-free buffer (e.g., PBS, HEPES, pH 7.0-7.5)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)

-

Anhydrous DMSO or DMF

-

Quenching reagent (e.g., L-cysteine, β-mercaptoethanol)

-

Purification column (e.g., gel filtration, desalting)

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed, amine-free buffer to a concentration of 1-10 mg/mL.

-

(Optional) Reduction of Disulfide Bonds: If necessary, add a 10- to 50-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. It is critical to remove the reducing agent before adding the maleimide reagent if using DTT; TCEP does not require removal.[11]

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a good starting point).[6] Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quench the Reaction: Add a quenching reagent to a final concentration of 10-100 mM to consume any unreacted this compound. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and the quenching reagent using a desalting column, spin filtration, or dialysis against a suitable buffer (e.g., PBS).

Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal a primary amine.

Materials:

-

Boc-protected conjugate

-

Anhydrous dichloromethane (B109758) (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM.

-

Acid Addition: Add TFA to the solution. A common ratio is 1:1 TFA:DCM.[10]

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[6][10]

-

Work-up: Remove the solvent and excess TFA in vacuo. The resulting amine-TFA salt can often be used directly in the next step after thorough drying.

Visualization of Workflows and Pathways

Experimental Workflow for Protein Labeling and Deprotection

References

- 1. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epidermal Growth Factor (EGF) Receptor Endocytosis Assay in A549 Cells [en.bio-protocol.org]

- 5. biotium.com [biotium.com]

- 6. Boc Deprotection - TFA [commonorganicchemistry.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Epidermal Growth Factor (EGF) Receptor Endocytosis Assay in A549 Cells [bio-protocol.org]

Navigating the Synthesis of Advanced Bioconjugates: A Technical Guide to the Safe Handling of Mal-PEG1-Boc

For Researchers, Scientists, and Drug Development Professionals

Mal-PEG1-Boc, a heterobifunctional linker, is a critical component in the development of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). Its unique structure, featuring a thiol-reactive maleimide (B117702) group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and an amine-protective tert-butyloxycarbonyl (Boc) group, offers precise control in the construction of complex biomolecules. This guide provides an in-depth overview of the safety and handling guidelines for this compound to ensure its effective and safe use in the laboratory.

Core Safety and Handling Protocols

While specific safety data sheets (SDS) may vary slightly between suppliers, a comprehensive review indicates that this compound is not classified as a hazardous substance. However, as with any chemical reagent, adherence to standard laboratory safety practices is paramount. The following sections detail the essential safety and handling procedures.

Hazard Identification and Precautionary Measures

The primary hazards associated with this compound are potential skin and eye irritation upon direct contact. Inhalation of dust or aerosols may also cause respiratory tract irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P321: Specific treatment (see Section 4 on this SDS).[1]

Personal Protective Equipment (PPE)

To minimize exposure, the following PPE should be worn when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.

First Aid Measures

-

After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

-

After Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.

Handling and Storage

Proper handling and storage are crucial not only for safety but also for maintaining the chemical integrity of this compound, particularly the reactive maleimide group.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust. Avoid direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The recommended storage temperature for most maleimide-containing products is -20°C.[2] Before use, allow the container to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis of the maleimide group.[2]

-

Solution Storage: Avoid storing maleimide-containing compounds in aqueous solutions due to the risk of hydrolysis.[2] For long-term storage in solution, use a dry, biocompatible, water-miscible solvent such as DMSO or DMF and store at -20°C.[2]

Physicochemical and Reactivity Data

Understanding the physical and chemical properties of this compound is essential for its proper use in experimental settings.

| Property | Value |

| CAS Number | 810677-16-8 |

| Molecular Formula | C13H19NO5 |

| Appearance | Solid |

Note: Specific values for melting point, boiling point, and solubility are not consistently reported across all suppliers. It is recommended to consult the supplier-specific SDS for the most accurate information.

The maleimide moiety is highly reactive towards thiols (sulfhydryl groups), forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[2] Above this pH, the maleimide ring is susceptible to hydrolysis, rendering it unreactive towards thiols.[2] The Boc protecting group is stable under these conditions but can be removed under acidic conditions to reveal a primary amine.

Experimental Protocols and Workflows

The following sections provide a generalized experimental protocol for the conjugation of this compound to a thiol-containing biomolecule and visual workflows for handling and reactivity.

General Protocol for Thiol-Maleimide Conjugation

This protocol is a general guideline and should be optimized for specific applications.

-

Preparation of the Thiol-Containing Molecule:

-

Dissolve the protein or other thiol-containing molecule in a degassed buffer with a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris buffers, ensuring they do not contain thiols).[3] The protein concentration should ideally be between 1-10 mg/mL.[3]

-

If necessary, reduce disulfide bonds to free up thiol groups by adding a 10-100 fold molar excess of a reducing agent like TCEP. Incubate for 20-30 minutes at room temperature. If DTT is used, it must be removed before adding the maleimide compound.

-

-

Preparation of this compound Solution:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Prepare a stock solution (e.g., 10 mM) in an anhydrous, water-miscible solvent such as DMSO or DMF.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the solution of the thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent is a common starting point for optimization.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light.

-

-

Purification:

-

Remove excess, unreacted this compound and other small molecules using techniques such as dialysis, size-exclusion chromatography (gel filtration), or HPLC.

-

-

Storage of the Conjugate:

-

For short-term storage, the purified conjugate can be kept at 2-8°C for up to a week, protected from light.

-

For long-term storage, add stabilizers like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%). For storage at -20°C, glycerol (B35011) can be added to a final concentration of 50%.[4]

-

Visualizing Workflows and Reactivity

The following diagrams, generated using Graphviz, illustrate key workflows and chemical principles for working with this compound.

Caption: A generalized experimental workflow for the conjugation of this compound.

References

The Advent and Evolution of PEGylated Linkers: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Application, and Experimental Protocols of PEGylated Linkers in Therapeutics.

Introduction: The Genesis of a Game-Changer in Drug Delivery

The journey of PEGylated linkers from a chemical curiosity to a cornerstone of modern drug development is a testament to the power of innovative polymer chemistry in solving complex pharmacological challenges. The covalent attachment of polyethylene (B3416737) glycol (PEG), a process known as PEGylation, emerged from the need to improve the therapeutic efficacy of proteins and other molecules.[1] Initially explored in the late 1960s and 1970s, the core concept was to shield therapeutic agents from the body's rapid clearance mechanisms and immune responses.[1] Professor Frank Davis and his colleagues were pioneers in this field, first demonstrating that attaching PEG to bovine liver catalase could reduce its immunogenicity and extend its circulation half-life.[2] This foundational work laid the groundwork for the first FDA-approved PEGylated drug, Adagen® (pegademase bovine), in 1990, for the treatment of severe combined immunodeficiency disease.[3][4]

PEGylation imparts several advantageous properties to therapeutic molecules by creating a hydrophilic shield around them.[5][] This "stealth effect" increases the hydrodynamic size of the molecule, which in turn reduces renal clearance and prolongs its circulation time in the bloodstream.[5][7] Furthermore, the PEG linker can mask antigenic sites, thereby reducing immunogenicity and the potential for adverse immune reactions.[1][5] The enhanced water solubility and stability of PEGylated drugs are also critical benefits, particularly for hydrophobic molecules that are otherwise difficult to formulate and administer.[8] These combined effects often lead to a superior pharmacokinetic and pharmacodynamic profile, allowing for less frequent dosing and an improved patient experience.[9]

The evolution of PEGylation chemistry has seen a transition from first-generation, often heterogeneous and non-specific methods, to second-generation techniques that allow for more controlled and site-specific attachment of PEG chains.[3] This has been crucial for optimizing the therapeutic index of PEGylated drugs, as the location and nature of the PEG linker can significantly impact the biological activity of the parent molecule. Today, PEGylated linkers are integral components in a wide array of therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where they play a sophisticated role in modulating solubility, stability, and the spatial relationship between different functional domains of these complex molecules.[10][11][12]

Core Principles of PEGylated Linkers

Polyethylene glycol is a synthetic, biocompatible, and water-soluble polymer composed of repeating ethylene (B1197577) oxide units.[8] Its versatility and safety have led to its approval by the FDA for use in various pharmaceutical formulations.[13] PEG linkers are typically synthesized with reactive functional groups at one or both ends to enable covalent attachment to target molecules.[14]

The structure of the PEG linker itself can be varied to fine-tune the properties of the resulting conjugate. Linear PEGs are the most common, but branched or multi-arm PEGs are also used to increase the hydrodynamic volume and shielding effect.[9] The molecular weight of the PEG chain is a critical parameter, with higher molecular weights generally leading to longer circulation times but potentially also to reduced biological activity due to steric hindrance.[15][16]

Types of PEG Linkers:

-

Homobifunctional PEGs: These linkers possess the same reactive group at both ends and are used for crosslinking or dimerization of molecules.[3]

-

Heterobifunctional PEGs: Featuring different reactive groups at each end, these are the most versatile type of PEG linker, enabling the connection of two different molecules, such as an antibody and a drug in an ADC.[3][10]

-

Monofunctional PEGs: With a reactive group at only one end and an inert group (typically methoxy) at the other, these are used to attach PEG to a single site on a molecule to impart the benefits of PEGylation.[9]

-

Cleavable PEG Linkers: These linkers are designed to be stable in circulation but to break down and release the active drug under specific physiological conditions, such as the low pH environment of a tumor or the presence of specific enzymes.[15][17]

The choice of reactive chemistry is crucial for a successful PEGylation strategy. Early methods often targeted primary amines on lysine (B10760008) residues, which are abundant on the surface of most proteins.[18] While effective, this can lead to a heterogeneous mixture of products with varying degrees of PEGylation and positional isomers.[] Second-generation PEGylation chemistries offer more control and site-specificity by targeting other functional groups, such as thiols on cysteine residues, or by using enzymatic approaches.[3]

Quantitative Impact of PEGylated Linkers on Drug Properties

The introduction of a PEGylated linker can have a profound and quantifiable impact on the physicochemical and pharmacokinetic properties of a therapeutic agent. The length and structure of the PEG chain are key determinants of these effects.

Table 1: Effect of PEG Linker Length on Pharmacokinetics (PK) of Antibody-Drug Conjugates (ADCs)

| Linker Length Category | General Impact on Pharmacokinetics | Advantages | Disadvantages | Suitable Applications |

| Short (e.g., PEG2-PEG4) | Faster clearance, shorter half-life. | May retain higher in vitro potency. | Can lead to reduced in vivo efficacy due to rapid clearance. | Payloads that do not require prolonged exposure. |

| Intermediate (e.g., PEG8-PEG12) | Slower clearance, longer half-life, often reaching a plateau of PK improvement. | Often shows a significant improvement in in vivo efficacy. | May have a moderate impact on in vitro potency. | Represents a balanced approach for many ADCs. |

| Long (e.g., PEG24, 4kDa, 10kDa) | Significantly prolonged half-life. | Can lead to the highest in vivo efficacy. | May cause a more substantial reduction in in vitro cytotoxicity. | Miniaturized ADCs or when maximum exposure is required. |

This table summarizes general trends observed in various studies. The optimal PEG linker length is highly dependent on the specific antibody, payload, and target.[18]

Table 2: Influence of PEG Molecular Weight on Drug Solubility

| PEG Molecular Weight | Impact on Aqueous Solubility of Poorly Soluble Drugs | Reference |

| Increasing Molecular Weight | Generally leads to a significant increase in the aqueous solubility of the drug. | [1][4] |

| PEG 12000 vs. Lower Molecular Weights | In some studies, PEG 12000 has shown a better influence on drug dissolution compared to lower molecular weight PEGs. | [4] |

The enhanced solubility is attributed to the hydrophilic nature of the PEG polymer. The specific degree of improvement can vary depending on the drug and the formulation.

Table 3: Comparative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Therapeutics

| Therapeutic Agent | Modification | Half-life Extension | Reference |

| Affibody-MMAE Conjugate | No PEG linker | 19.6 min (baseline) | [15] |

| Affibody-MMAE Conjugate | 4 kDa PEG linker | 2.5-fold increase (49.2 min) | [15][16] |

| Affibody-MMAE Conjugate | 10 kDa PEG linker | 11.2-fold increase (219.0 min) | [15][16] |

| Danazol in Nanoemulsion | Non-PEGylated | 1.09 ± 0.401 h | |

| Danazol in Nanoemulsion | DSPE-PEG2000 | 1.58 ± 0.405 h | |

| Danazol in Nanoemulsion | DSPE-PEG5000 | 1.41 ± 0.12 h |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, conjugation, and characterization of PEGylated linkers and their bioconjugates.

Protocol 1: Synthesis of a Heterobifunctional PEG Linker (Alkyne-PEG5-Iodo)

This protocol describes a general method for synthesizing an alkyne-PEG5-iodo linker, which can be further modified for various bioconjugation applications.[10]

Materials:

-

Pentaethylene glycol

-

Propargyl bromide

-

Sodium hydride (NaH)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Sodium iodide (NaI)

-

Dichloromethane (DCM)

-

Acetone

-

Silica (B1680970) gel for chromatography

Procedure:

-

Alkynylation of Pentaethylene glycol:

-

Dissolve pentaethylene glycol in anhydrous DCM and cool to 0 °C.

-

Add NaH portion-wise and stir the mixture for 30 minutes at 0 °C.

-

Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with water and extract with DCM.

-

Purify the crude product by silica gel chromatography to obtain alkyne-PEG5-OH.[10]

-

-

Mesylation of Alkyne-PEG5-OH:

-

Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0 °C.

-

Add MsCl dropwise and stir for 2 hours at room temperature.

-

Wash the reaction mixture with dilute HCl and brine.

-

Dry the organic layer over sodium sulfate (B86663) and concentrate to obtain alkyne-PEG5-OMs.[10]

-

-

Iodination of Alkyne-PEG5-OMs:

-

Dissolve alkyne-PEG5-OMs and NaI in acetone.

-

Reflux the reaction mixture overnight.

-

Remove the solvent under reduced pressure and re-dissolve the residue in DCM.

-

Wash with water and brine, then dry over sodium sulfate.

-

Concentrate the solution to yield the final product, alkyne-PEG5-iodo.[10]

-

Protocol 2: Amine PEGylation using an NHS-Ester Activated PEG

This protocol details the conjugation of an amine-reactive PEG-NHS ester to a protein, such as an antibody.[7][19][20]

Materials:

-

Protein to be PEGylated (e.g., IgG)

-

PEG NHS Ester

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, 0.1 M, pH 7.2-7.5)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Dialysis or gel filtration equipment for purification

Procedure:

-

Preparation:

-

Allow the vial of PEG NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[19]

-

Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.[7]

-

Immediately before use, prepare a 10 mM solution of the PEG NHS Ester in anhydrous DMSO or DMF.[19]

-

-

Conjugation:

-

Add the desired molar excess of the PEG NHS Ester solution to the protein solution. A 20-fold molar excess is a common starting point.[7] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[19]

-

Incubate the reaction mixture on ice for 2 hours or at room temperature for 30-60 minutes.[7]

-

-

Purification:

-

Storage:

-

Store the purified PEGylated protein under the same conditions as the unmodified protein.[7]

-

Protocol 3: Thiol PEGylation using a Maleimide-Activated PEG

This protocol describes the selective modification of sulfhydryl groups on a protein or peptide with a maleimide-activated PEG.[5][17][21]

Materials:

-

Thiol-containing molecule (e.g., protein with accessible cysteine residues)

-

PEG Maleimide

-

Thiol-free buffer (e.g., PBS, pH 7.0-7.5)

-

Optional: Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) if disulfide bonds need to be reduced.

-

Purification equipment (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation:

-

Conjugation:

-

Purification:

Protocol 4: Characterization of PEGylated Proteins

A combination of techniques is typically employed to characterize PEGylated proteins to determine the degree of PEGylation, identify the sites of attachment, and assess the purity and integrity of the conjugate.

1. Size-Exclusion Chromatography (SEC):

-

Principle: Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to an earlier elution time compared to the unmodified protein.[][22]

-

Application: To separate un-PEGylated protein from PEGylated species and to get an initial assessment of the heterogeneity of the PEGylation reaction.[][23]

-

General Procedure:

-

Equilibrate an appropriate SEC column (e.g., TSKgel G3000SWXL) with a suitable mobile phase (e.g., PBS).[23]

-

Inject the PEGylated protein sample.

-

Monitor the elution profile using UV detection at 280 nm.

-

The different peaks correspond to species of different molecular sizes (e.g., native protein, mono-PEGylated, di-PEGylated).[23]

-

2. Ion-Exchange Chromatography (IEX):

-

Principle: Separates molecules based on their net surface charge. PEGylation can shield charged residues on the protein surface, altering its interaction with the IEX resin.[][24]

-

Application: To separate PEGylated proteins based on the degree of PEGylation and to resolve positional isomers.[25][26]

-

General Procedure:

-

Equilibrate a cation-exchange or anion-exchange column with a low-salt starting buffer at a specific pH.

-

Load the PEGylated protein sample.

-

Elute the bound proteins using a salt gradient.

-

Fractions are collected and can be further analyzed by other techniques like SDS-PAGE or mass spectrometry.

-

3. Mass Spectrometry (MS):

-

Principle: Measures the mass-to-charge ratio of ionized molecules, providing precise molecular weight information.[27][28]

-

Application: To determine the exact mass of the PEGylated protein, which allows for the calculation of the number of attached PEG chains (degree of PEGylation). Tandem MS (MS/MS) can be used to identify the specific amino acid residues where the PEG is attached.[28][29]

-

General Procedure:

-

The PEGylated protein sample is introduced into the mass spectrometer, often coupled with liquid chromatography (LC-MS).

-

Electrospray ionization (ESI) is commonly used to generate charged ions.

-

The mass analyzer separates the ions based on their mass-to-charge ratio.

-

Deconvolution of the resulting spectrum is performed to determine the zero-charge mass of the different PEGylated species.[27] For high molecular weight PEGs, post-column addition of amines can help in reducing charge states and simplifying the spectra.[30]

-

Visualizing PEGylation Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and signaling pathways relevant to the development and action of PEGylated therapeutics.

References

- 1. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Pegylated Interferon for the Treatment of Chronic Viral Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]

- 4. brieflands.com [brieflands.com]

- 5. broadpharm.com [broadpharm.com]

- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 8. What is the mechanism of Peginterferon alfa-2a? [synapse.patsnap.com]

- 9. creativepegworks.com [creativepegworks.com]

- 10. benchchem.com [benchchem.com]

- 11. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. enovatia.com [enovatia.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. benchchem.com [benchchem.com]

- 19. broadpharm.com [broadpharm.com]

- 20. Protocol for Protein PEGylation [jenkemusa.com]

- 21. confluore.com [confluore.com]

- 22. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. biopharminternational.com [biopharminternational.com]

- 25. conductscience.com [conductscience.com]

- 26. assets.fishersci.com [assets.fishersci.com]

- 27. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 28. walshmedicalmedia.com [walshmedicalmedia.com]

- 29. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 30. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Mal-PEG1-Boc for Nanotechnology and New Materials Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of nanotechnology and materials science, precision and control at the molecular level are paramount. Mal-PEG1-Boc emerges as a critical heterobifunctional linker, offering a powerful tool for the covalent modification of biomolecules and surfaces. This guide provides a comprehensive overview of its chemical properties, applications, and the detailed methodologies required for its effective use in research and development. The strategic incorporation of a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine allows for a versatile and controlled approach to bioconjugation.

The maleimide group provides a highly selective reaction with thiol moieties, commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond. This reaction is favored under mild physiological conditions, preserving the biological activity of the conjugated molecules.[1] The single ethylene (B1197577) glycol unit (PEG1) enhances the hydrophilicity of the linker, which can improve the solubility and reduce the aggregation of the resulting conjugates.[] The Boc-protecting group on the terminal amine offers a stable yet readily cleavable handle for subsequent modifications under acidic conditions, enabling multi-step conjugation strategies.[3]

This guide will delve into the technical specifications of this compound, provide detailed experimental protocols for its application, and present quantitative data to inform experimental design. Furthermore, visual diagrams will illustrate key experimental workflows and the logical advantages of this linker in advanced applications.

Core Properties and Specifications

This compound is a versatile linker with well-defined chemical properties that are essential for its function in bioconjugation and materials science. A summary of its key characteristics is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C13H19NO5 | [4] |

| Molecular Weight | 269.29 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically ≥95% | [5] |

| Solubility | Soluble in DMSO, DMF, and other common organic solvents. | [5] |